molecular formula C5H3NO3 B13945752 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one CAS No. 75610-96-7

5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one

Cat. No.: B13945752
CAS No.: 75610-96-7
M. Wt: 125.08 g/mol
InChI Key: XLYPVHLKQVJTMP-UHFFFAOYSA-N
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Description

5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one is a heterocyclic compound that contains an oxazole ring. Compounds with oxazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a hydroxyacetylene compound and react it with an isocyanate under controlled temperature and solvent conditions to form the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxazole derivatives with different functional groups.

    Reduction: Reduction reactions might lead to the formation of more saturated derivatives.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution could introduce a variety of new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential use in developing new pharmaceuticals.

    Industry: Could be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one would depend on its specific interactions with biological targets. Typically, compounds with oxazole rings can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-oxazolidinone: Another oxazole derivative with similar structural features.

    5-Methyl-4-hydroxy-1,3-oxazol-2(3H)-one: A methylated analog with potentially different reactivity and biological activity.

Uniqueness

5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one is unique due to the presence of the ethynyl group, which can participate in specific chemical reactions and potentially confer unique biological properties.

Properties

CAS No.

75610-96-7

Molecular Formula

C5H3NO3

Molecular Weight

125.08 g/mol

IUPAC Name

5-ethynyl-4-hydroxy-3H-1,3-oxazol-2-one

InChI

InChI=1S/C5H3NO3/c1-2-3-4(7)6-5(8)9-3/h1,7H,(H,6,8)

InChI Key

XLYPVHLKQVJTMP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(NC(=O)O1)O

Origin of Product

United States

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